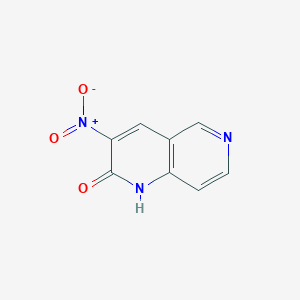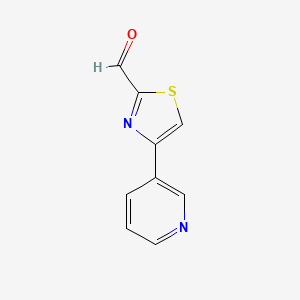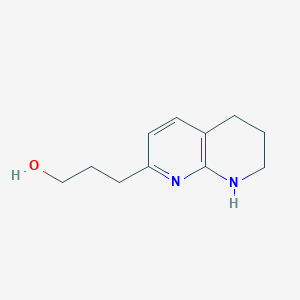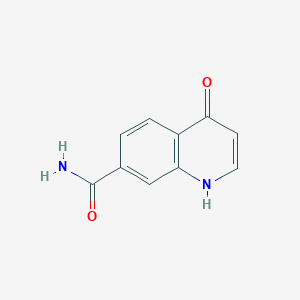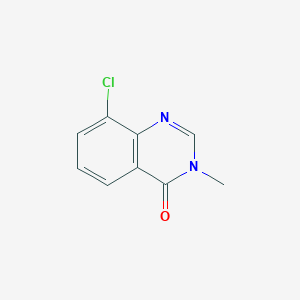
8-Chloro-3-methylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-3-methylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a chlorine atom at the 8th position and a methyl group at the 3rd position in the quinazolinone ring imparts unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-methylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative, such as 8-chloroaniline.
Cyclization: The aniline derivative undergoes cyclization with formamide or formic acid to form the quinazolinone ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反応の分析
Types of Reactions
8-Chloro-3-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 8th position can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinazolinones.
Oxidation: Formation of quinazolinone derivatives with higher oxidation states.
Reduction: Formation of dihydroquinazolinones.
科学的研究の応用
8-Chloro-3-methylquinazolin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding in various biological systems.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 8-Chloro-3-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups influence the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
3-Methylquinazolin-4(3H)-one: Lacks the chlorine atom at the 8th position.
8-Chloroquinazolin-4(3H)-one: Lacks the methyl group at the 3rd position.
Quinazolin-4(3H)-one: Lacks both the chlorine and methyl groups.
Uniqueness
8-Chloro-3-methylquinazolin-4(3H)-one is unique due to the combined presence of the chlorine atom at the 8th position and the methyl group at the 3rd position. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C9H7ClN2O |
|---|---|
分子量 |
194.62 g/mol |
IUPAC名 |
8-chloro-3-methylquinazolin-4-one |
InChI |
InChI=1S/C9H7ClN2O/c1-12-5-11-8-6(9(12)13)3-2-4-7(8)10/h2-5H,1H3 |
InChIキー |
HTANTODRNYYLFN-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C(C1=O)C=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



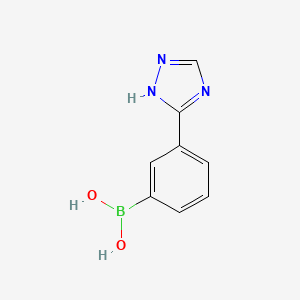
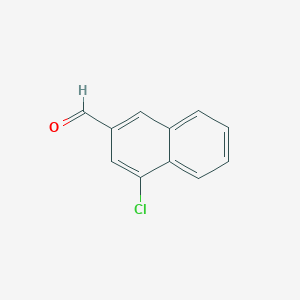
![3-(4-Methylpiperazin-1-yl)-2,5,7-triazabicyclo[4.1.0]hepta-1,3-diene](/img/structure/B11904526.png)
